![molecular formula C20H24Br2N2 B12835636 (1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)
(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine is a chiral diamine compound that has garnered interest in various fields of scientific research. This compound is characterized by its two bromophenyl groups attached to a cyclohexane ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with 4-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable for producing enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. Its chiral nature allows for the exploration of stereospecific interactions with biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique structure allows for the development of materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers enable it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1,2-diphenylcyclohexane-1,2-diamine: Similar structure but lacks bromine atoms.
(1R,2R)-1,2-bis[(4-chlorophenyl)methyl]cyclohexane-1,2-diamine: Similar structure with chlorine atoms instead of bromine.
(1R,2R)-1,2-bis[(4-methylphenyl)methyl]cyclohexane-1,2-diamine: Similar structure with methyl groups instead of bromine.
Uniqueness
The presence of bromine atoms in (1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine imparts unique reactivity and properties compared to its analogs. Bromine atoms can participate in halogen bonding, influencing the compound’s interactions and stability. Additionally, the bromine atoms can be selectively substituted, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Fórmula molecular |
C20H24Br2N2 |
|---|---|
Peso molecular |
452.2 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C20H24Br2N2/c21-17-7-3-15(4-8-17)13-19(23)11-1-2-12-20(19,24)14-16-5-9-18(22)10-6-16/h3-10H,1-2,11-14,23-24H2/t19-,20-/m1/s1 |
Clave InChI |
OQRRWMPYUKWSGK-WOJBJXKFSA-N |
SMILES isomérico |
C1CC[C@]([C@@](C1)(CC2=CC=C(C=C2)Br)N)(CC3=CC=C(C=C3)Br)N |
SMILES canónico |
C1CCC(C(C1)(CC2=CC=C(C=C2)Br)N)(CC3=CC=C(C=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B12835553.png)

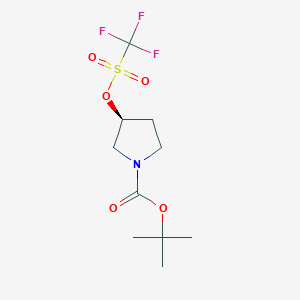
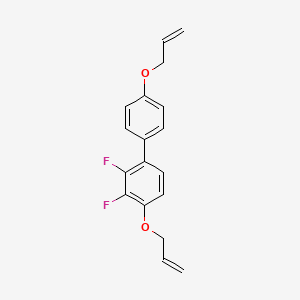

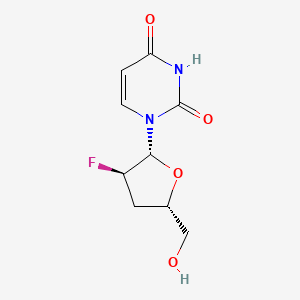
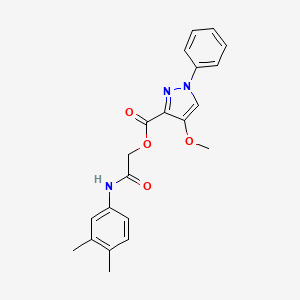
![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)

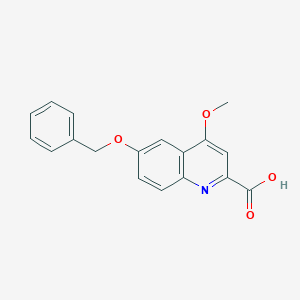
![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)
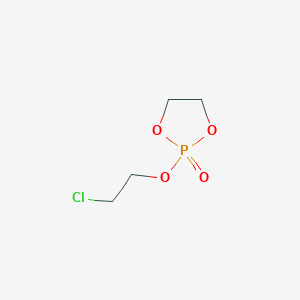
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
